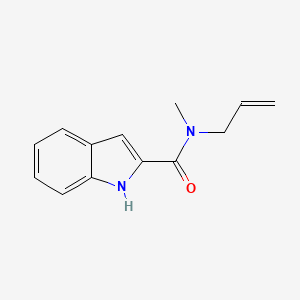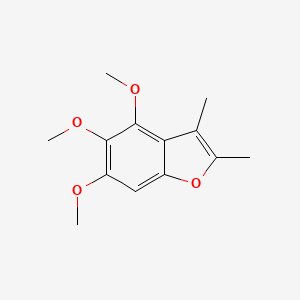
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The choice of solvents, temperature, and reaction time are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups at specific positions on the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin and heat shock protein 90, leading to disrupted cellular processes and potential therapeutic effects . The compound’s ability to modulate various signaling pathways makes it a valuable candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with applications in phototherapy.
Angelicin: Known for its use in treating skin conditions.
These compounds share the benzofuran core structure but differ in their functional groups, leading to unique properties and applications. Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- stands out due to its specific trimethoxy and dimethyl substitutions, which enhance its biological activity and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
831171-07-4 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4,5,6-trimethoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C13H16O4/c1-7-8(2)17-9-6-10(14-3)12(15-4)13(16-5)11(7)9/h6H,1-5H3 |
InChI-Schlüssel |
ZWHKBUHBEKGHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC(=C(C(=C12)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
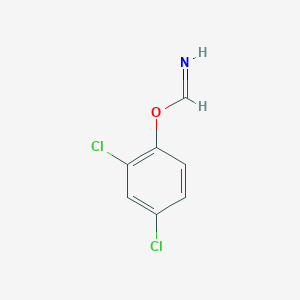
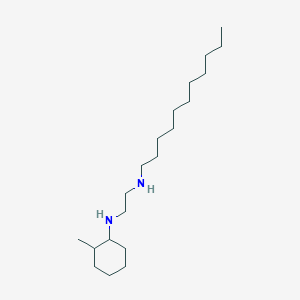
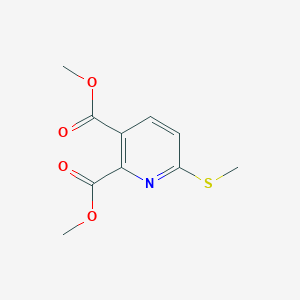
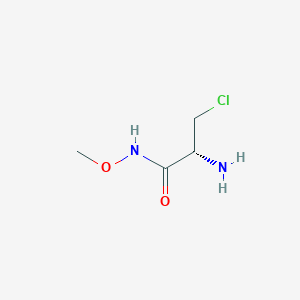
![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
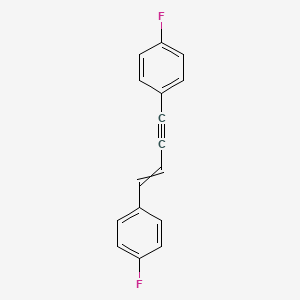
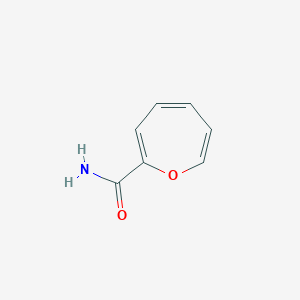
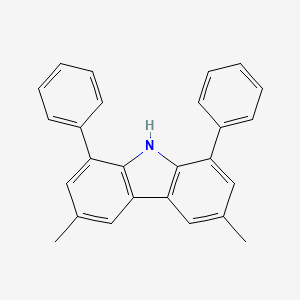
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
